An In-depth Technical Guide to the Mechanism of Action of Desmopressin in Renal Collecting Ducts
An In-depth Technical Guide to the Mechanism of Action of Desmopressin in Renal Collecting Ducts
Executive Summary: Desmopressin, a synthetic analogue of the human hormone arginine vasopressin (AVP), is a cornerstone therapeutic for central diabetes insipidus and certain bleeding disorders.[1][2] Its efficacy stems from a highly selective and potent interaction with the vasopressin V2 receptor (V2R) in the principal cells of the renal collecting ducts.[3] This guide provides a comprehensive technical overview of the molecular cascade initiated by Desmopressin, from receptor binding to the ultimate physiological response of water reabsorption. We will dissect the signaling pathway, detail key experimental methodologies for its investigation, and provide insights into the rationale behind these well-established protocols, designed for researchers and drug development professionals in the field.
Chapter 1: The Principal Cell - The Arena for Antidiuresis
The final regulation of urine volume and concentration occurs in the connecting tubules and collecting ducts of the kidney.[4] The principal cells lining these segments are the primary targets for Desmopressin. The key function of these cells is to modulate their permeability to water in response to hormonal signals, thereby controlling how much water is reabsorbed back into the body versus how much is excreted as urine.[5] This process is mediated by a specialized water channel protein, Aquaporin-2 (AQP2).[6] In the absence of stimulation, AQP2 resides within intracellular vesicles, rendering the apical (luminal) membrane of the principal cell largely impermeable to water.[4][6] The action of Desmopressin triggers the rapid translocation of these AQP2-laden vesicles to the apical membrane, dramatically increasing water permeability.[6][7]
Chapter 2: The Initial Interaction - V2 Receptor Binding
Desmopressin's action begins at the basolateral membrane of the principal cell, where it binds to the vasopressin V2 receptor, a Gs-protein coupled receptor (GPCR).[3][8] Structural modifications in Desmopressin (1-deamino-8-D-arginine vasopressin) confer a high selectivity for the V2 receptor over other vasopressin receptor subtypes (like V1a, responsible for vasoconstriction), which minimizes pressor effects.[9][10] This selectivity is a key therapeutic advantage over native vasopressin.[9]
Binding Affinity and Kinetics
Desmopressin binds to the V2 receptor with high affinity. Studies using radioligand binding assays have determined its equilibrium dissociation constant (Kd) to be in the low nanomolar range, comparable to that of native AVP.[11][12]
| Ligand | Receptor | Reported Kd (nM) | Source |
| [3H]Desmopressin | Rat Kidney V2 | 0.76 | [12] |
| Arginine Vasopressin (AVP) | Human V2 | ~1-5 (single digit nanomolar) | [11] |
| Desmopressin (DDAVP) | Human V2 | ~10-20 (low two-digit nanomolar) | [11] |
Featured Protocol: V2 Receptor Radioligand Binding Assay
This protocol provides a framework for quantifying the binding affinity of Desmopressin for the V2 receptor in a membrane preparation from renal tissue or cultured cells expressing the receptor.
Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand (e.g., [3H]Desmopressin) is incubated with the membrane preparation in the presence of varying concentrations of an unlabeled competitor (e.g., Desmopressin trifluoroacetate). The amount of radioligand bound is inversely proportional to the concentration of the competitor.
Methodology:
-
Membrane Preparation: Homogenize renal medullary tissue or V2R-expressing cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]DDAVP at a concentration near its Kd), and a range of concentrations of unlabeled Desmopressin.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[12]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. The concentration that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the affinity of the unlabeled ligand.
Self-Validating System Insights:
-
Non-Specific Binding: Determined by adding a high concentration of unlabeled AVP to a set of wells to saturate all V2 receptors. This value is subtracted from all other measurements to yield specific binding.
-
Saturation Binding: A parallel experiment using increasing concentrations of the radioligand can be performed to determine the receptor density (Bmax) and the Kd of the radioligand itself.
Chapter 3: The Intracellular Cascade - cAMP and PKA Activation
Upon Desmopressin binding, the V2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[3] This activation leads to the dissociation of the Gαs subunit, which then binds to and activates the enzyme adenylyl cyclase.[13]
Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][3] The resulting increase in intracellular cAMP is a critical step in the signaling pathway.[1][5] This surge in cAMP directly activates Protein Kinase A (PKA).[1][13] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the now-active catalytic subunits, which can then phosphorylate downstream target proteins.[14]
Signaling Pathway Diagram
// Nodes Desmopressin [label="Desmopressin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; V2R [label="V2 Receptor\n(Basolateral Membrane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gs Protein (α, β, γ)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1, height=0.6]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1, height=0.6]; PKA_inactive [label="Inactive PKA\n(R₂C₂)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA_active [label="Active PKA\n(Catalytic Subunits)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AQP2_Vesicle [label="AQP2 Vesicle", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8, height=0.8]; pAQP2 [label="Phospho-AQP2\n(at Ser256)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Apical Membrane Insertion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.5, height=0.8]; Water [label="Water Reabsorption", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=0.8];
// Edges Desmopressin -> V2R [label="Binds"]; V2R -> Gs [label="Activates"]; Gs -> AC [label="Activates"]; ATP -> cAMP [label="Converts", arrowhead="open", headlabel="AC"]; cAMP -> PKA_inactive [label="Binds"]; PKA_inactive -> PKA_active [label="Releases"]; PKA_active -> AQP2_Vesicle [label="Phosphorylates AQP2"]; AQP2_Vesicle -> pAQP2 [style=invis]; pAQP2 -> Membrane [label="Promotes Translocation\n& Fusion"]; Membrane -> Water [label="Enables"];
// Invisible edges for alignment {rank=same; Desmopressin; V2R} {rank=same; ATP; cAMP} {rank=same; PKA_inactive; PKA_active} {rank=same; AQP2_Vesicle; pAQP2}
}
Caption: The V2R signaling cascade in renal principal cells.
Chapter 4: Aquaporin-2 Translocation - The Effector Mechanism
The primary intracellular target for activated PKA in this pathway is the AQP2 protein itself.[7] AQP2 has several phosphorylation sites in its C-terminal tail, with phosphorylation at serine 256 (S256) being a critical event for its translocation to the apical membrane.[4][15]
Activated PKA directly phosphorylates AQP2 at S256.[4] This phosphorylation event is a key part of a "molecular switch" that initiates the movement of AQP2-containing vesicles along the cytoskeleton and their subsequent fusion with the apical plasma membrane.[7][16] This process, known as exocytosis, effectively inserts a high density of water channels into the previously impermeable membrane, allowing water to move rapidly from the tubular fluid into the cell, down its osmotic gradient.[5][7] Water then exits the cell across the basolateral membrane via constitutively expressed AQP3 and AQP4 channels into the hypertonic renal interstitium, completing the reabsorption process.[5]
Featured Protocol 1: Western Blot for Phosphorylated AQP2 (pS256)
Principle: This immunoassay detects the specific phosphorylation state of AQP2. Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody that specifically recognizes AQP2 only when it is phosphorylated at the Ser256 residue.
Methodology:
-
Sample Preparation: Culture collecting duct cells (e.g., mpkCCD) and treat with Desmopressin for various time points.[17] Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.[18]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[18][19] Note: Milk is avoided as it contains phosphoproteins that can cause background signal.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pS256-AQP2.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[19]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.[18] Capture the signal on X-ray film or with a digital imager.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for total AQP2 and a loading control (e.g., GAPDH or β-actin) to normalize the pS256-AQP2 signal.[15]
Causality Insight: The inclusion of phosphatase inhibitors is non-negotiable. Without them, endogenous phosphatases in the lysate would rapidly dephosphorylate AQP2, leading to a false-negative result and a complete misinterpretation of the signaling event.
Featured Protocol 2: Immunofluorescence for AQP2 Localization
Principle: This microscopy technique visualizes the subcellular location of AQP2 within the principal cell. An antibody against AQP2 is used to stain the protein, and a fluorescently-labeled secondary antibody allows for its detection, revealing its distribution between intracellular vesicles and the apical membrane.
Methodology:
-
Cell Culture & Treatment: Grow collecting duct cells on permeable supports (e.g., Transwell inserts) to allow for polarization and separate basolateral (Desmopressin) from apical compartments.[20] Treat with Desmopressin.
-
Fixation & Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde to preserve cellular structure.[21] Then, permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibodies to enter the cell.[20][21]
-
Blocking: Incubate with a blocking buffer (e.g., PBS with BSA) to minimize non-specific antibody binding.[21]
-
Antibody Staining: Incubate with a primary antibody against AQP2, followed by washing and incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[20] Counterstain nuclei with DAPI or Hoechst.
-
Imaging: Mount the samples and visualize using a confocal microscope.[21]
-
Analysis: In untreated cells, AQP2 fluorescence will appear punctate and diffuse within the cytoplasm.[22] Following Desmopressin treatment, a sharp, distinct line of fluorescence will appear at the apical membrane, indicating translocation.[21][22]
Experimental Workflow Diagram
// Nodes start [label="Start:\nPolarized Cells on Filter", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Basolateral Treatment\n(Vehicle vs. Desmopressin)"]; fix [label="Fixation\n(e.g., 4% PFA)"]; permeabilize [label="Permeabilization\n(e.g., 0.1% Triton X-100)"]; block [label="Blocking\n(e.g., 5% BSA)"]; primary_ab [label="Primary Antibody Incubation\n(anti-AQP2)"]; wash1 [label="Wash Steps (x3)"]; secondary_ab [label="Secondary Antibody Incubation\n(e.g., Alexa Fluor 488)"]; wash2 [label="Wash Steps (x3)"]; mount [label="Mount on Slide\nwith DAPI"]; image [label="Confocal Microscopy", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Localization:\nCytoplasmic vs. Apical", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> fix; fix -> permeabilize; permeabilize -> block; block -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> mount; mount -> image; image -> analyze; analyze -> end; }
Caption: A typical workflow for visualizing AQP2 translocation.
Chapter 5: Long-Term Regulation - AQP2 Gene Expression
In addition to the rapid, short-term regulation of AQP2 trafficking, sustained exposure to Desmopressin (over hours to days) leads to a long-term adaptive response: an increase in the total amount of AQP2 protein within the cell.[6][23][24] This is achieved by upregulating the transcription of the AQP2 gene.[23][24]
The cAMP/PKA signaling pathway is also implicated in this long-term effect. PKA can phosphorylate the cAMP Response Element Binding Protein (CREB), which then binds to the cAMP response element (CRE) in the promoter region of the AQP2 gene, enhancing its transcription.[25][26] However, studies suggest that while the PKA-CREB pathway is crucial for the initial increase in transcription, other pathways, potentially involving the Exchange protein activated directly by cAMP (Epac), may be responsible for maintaining elevated AQP2 levels during long-term stimulation.[25][26]
References
-
Vertex AI Search. (2025, November 17). What is the mechanism of action of desmopressin (synthetic analogue of vasopressin)?9
-
LITFL. (2024, July 13). Desmopressin (DDAVP). 10
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Desmopressin Acetate?1
-
Goyal, A., & Varacallo, M. (2023, June 22). Desmopressin. In StatPearls. StatPearls Publishing. 3
-
Du, J., et al. (2010). Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct. American Journal of Physiology-Renal Physiology, 298(4), F941-F949. 13
-
My Endo Consult. Desmopressin mechanism of action diabetes insipidus. 5
-
Du, J., et al. (2010). Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct. PubMed. 27
-
Batai, I., et al. (2022). Local cAMP signalling cascades – roles and targets in chronic kidney disease? Acta Physiologica, 235(4), e13847. 28
-
Kortenoeven, M. L. A., et al. (2012). In mpkCCD cells, long-term regulation of aquaporin-2 by vasopressin occurs independent of protein kinase A and CREB but may involve Epac. American Journal of Physiology-Renal Physiology, 302(11), F1395-F1401. 25
-
de Faria, J. B., et al. (2002). Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na+-K+-ATPase activity. American Journal of Physiology-Renal Physiology, 282(1), F43-F50. 29
-
Abcam. Western blot for phosphorylated proteins. 30
-
Caceres, P. S., et al. (2015). The cAMP Signaling Pathway and Direct Protein Kinase A Phosphorylation Regulate Polycystin-2 (TRPP2) Channel Function. Journal of Biological Chemistry, 290(12), 7551-7562. 14
-
G-protein-coupled receptor (GPCR) signaling. (2021, January 28). bioRxiv. 11
-
Rached, E., et al. (2019). Apelin-13 Regulates Vasopressin-Induced Aquaporin-2 Expression and Trafficking in Kidney Collecting Duct Cells. Cellular Physiology and Biochemistry, 53(4), 698-714. 21
-
Kortenoeven, M. L. A., et al. (2012). In mpkCCD cells, long-term regulation of aquaporin-2 by vasopressin occurs independent of protein kinase A and CREB but may involve Epac. PubMed. 26
-
Tamma, G., et al. (2011). Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase. Journal of the American Society of Nephrology, 22(8), 1465-1476. 17
-
Lee, Y. J., et al. (2019). Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts. Frontiers in Physiology, 10, 913. 20
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. 31
-
Cheung, P. W., & Dennis, J. W. (2023). Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary. American Journal of Physiology-Cell Physiology, 324(1), C139-C153. 15
-
Jung, H. J., & Kwon, T. H. (2016). Molecular mechanisms regulating aquaporin-2 in kidney collecting duct. American Journal of Physiology-Renal Physiology, 311(5), F1318-F1328. 7
-
Jung, H. J., et al. (2021). α-Actinin 4 Links Vasopressin Short-Term and Long-Term Regulation of Aquaporin-2 in Kidney Collecting Duct Cells. Frontiers in Cell and Developmental Biology, 9, 780020. 23
-
ResearchGate. Immunofluorescence microscopy of AQP2 in the inner medullary collecting duct of rat kidney. 32
-
G. C. Agnoli, et al. (2002). Low-dose desmopressin infusion: renal action in healthy women in moderate salt retention and depletion, and interactions with prostanoids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(4), 253-261. 33
-
Leth, B., et al. (2001). Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients. European Journal of Clinical Pharmacology, 57(8), 597-602. 34
-
Törnroth-Horsefield, S., et al. (2016). Phosphorylation of human aquaporin 2 (AQP2) allosterically controls its interaction with the lysosomal trafficking protein LIP5. Journal of Biological Chemistry, 291(16), 8597-8608. 35
-
ResearchGate. Immunofluorescence localization of AQP2 in LLC-AQP2 cells showing that SNP, forskolin, and dibutyryl cGMP stimulate AQP2 translocation to the plasma membrane. 22
-
Terris, J., et al. (2000). Vasopressin V2 receptor binding is down-regulated during renal escape from vasopressin-induced antidiuresis. Endocrinology, 141(1), 307-314. 36
-
Lin, S. H., et al. (2020). AQP2: Mutations Associated with Congenital Nephrogenic Diabetes Insipidus and Regulation by Post-Translational Modifications and Protein-Protein Interactions. International Journal of Molecular Sciences, 21(19), 7139. 24
-
Jung, H. J., & Kwon, T. H. (2019). New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus. Electrolytes & Blood Pressure, 17(1), 1-11. 16
-
Tajika, Y., et al. (2008). Localization and trafficking of aquaporin 2 in the kidney. Medical Electron Microscopy, 41(1), 1-10. 4
-
Lee, J. W., et al. (2022). Vasopressin-Sensitive Aqp2 Regulation Mediated by the TAZ-NR4A1 Axis in Renal Collecting Duct Cells. International Journal of Molecular Sciences, 23(23), 15159. 37
-
Clinicaltrials.eu. DESMOPRESSIN – Application in Therapy and Current Clinical Research. 2
-
Wikipedia. Aquaporin-2. 6
-
The Role of Desmopressin in Kidney Biopsies: A Narrative Review. (2025, November 30). Canadian Journal of Kidney Health and Disease. 38
-
Olesen, E. T., & de Gier, C. (2011). Vasopressin-independent targeting of aquaporin-2 by selective E-prostanoid receptor agonists alleviates nephrogenic diabetes insipidus. Proceedings of the National Academy of Sciences, 108(31), 12971-12976. 39
-
Milano, S., et al. (2019). Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders. F1000Research, 8, F1000 Faculty Rev-121. 8
-
Kelly, J. M., et al. (1988). Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney. Journal of Receptor Research, 8(1-4), 353-368. 12
-
de Gier, C., et al. (2011). Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 300(3), R743-R750. 40
-
González-Maeso, J. (2014). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. 41
Sources
- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desmopressin mechanism of action diabetes insipidus – My Endo Consult [myendoconsult.com]
- 6. Aquaporin-2 - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. litfl.com [litfl.com]
- 11. Vasopressin V2 is a promiscuous G protein-coupled receptor that is biased by its peptide ligands | bioRxiv [biorxiv.org]
- 12. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The cAMP Signaling Pathway and Direct Protein Kinase A Phosphorylation Regulate Polycystin-2 (TRPP2) Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts [frontiersin.org]
- 21. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | α-Actinin 4 Links Vasopressin Short-Term and Long-Term Regulation of Aquaporin-2 in Kidney Collecting Duct Cells [frontiersin.org]
- 24. AQP2: Mutations Associated with Congenital Nephrogenic Diabetes Insipidus and Regulation by Post-Translational Modifications and Protein-Protein Interactions | MDPI [mdpi.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. In mpkCCD cells, long-term regulation of aquaporin-2 by vasopressin occurs independent of protein kinase A and CREB but may involve Epac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.physiology.org [journals.physiology.org]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Low-dose desmopressin infusion: renal action in healthy women in moderate salt retention and depletion, and interactions with prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Phosphorylation of human aquaporin 2 (AQP2) allosterically controls its interaction with the lysosomal trafficking protein LIP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Vasopressin V2 receptor binding is down-regulated during renal escape from vasopressin-induced antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Vasopressin‐Sensitive Aqp2 Regulation Mediated by the TAZ‐NR4A1 Axis in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. The Role of Desmopressin in Kidney Biopsies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pnas.org [pnas.org]
- 40. journals.physiology.org [journals.physiology.org]
- 41. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
